头孢氨苄相关的化合物 I

描述

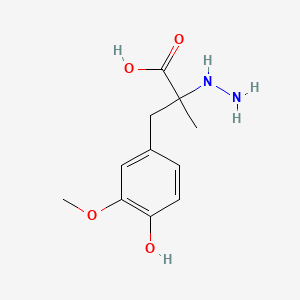

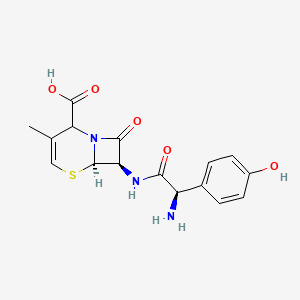

Cefadroxil Related Compound I is a reference standard of the United States Pharmacopeia (USP). Its empirical formula is C16H17N3O5S and it has a molecular weight of 363.39 . It is also known by the systematic name (6R,7R)-7-[®-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of Cefadroxil Related Compound I is characterized by a four-membered β-lactam ring attached to a six-membered dihydrothiazine ring . This structure is similar to that of penicillin and gives it inherent resistance to β-lactamase degradation .Chemical Reactions Analysis

Cefadroxil Related Compound I, like all β-lactam antibiotics, is a cephalosporin antibiotic . It is a β-lactam compound, which means it has a similar mechanism of action as penicillin .Physical and Chemical Properties Analysis

Cefadroxil Related Compound I is a white to yellowish-white crystalline powder . It is a pharmaceutical primary standard and is stored at a temperature of 2-8°C .科学研究应用

分析方法和定量分析

头孢氨苄的分析特性和定量测定方法已得到广泛研究。液相色谱法和紫外分光光度法等技术普遍用于分析头孢氨苄,但值得注意的是,许多所用溶剂对环境有害,这凸显了对更环保方法的需求(de Marco & Salgado,2017)。此外,已经开发出一种高效的 HPLC-UV 方法来定量测定人血浆中的头孢氨苄,这对于药代动力学研究很有价值(Kano 等,2012)。

与转运蛋白的相互作用和脑分布

头孢氨苄与 PEPT2 (Slc15a2) 等转运蛋白的相互作用显著影响其在脑脊液中的浓度,从而影响其在治疗细菌性脑膜炎等疾病中的治疗潜力。研究表明,PEPT2 限制了头孢氨苄在脑脊液中的暴露,表明转运蛋白在脑内药物分布中发挥着作用(Shen 等,2005)。此外,转运蛋白对头孢氨苄在脑内分布的影响得到了进一步阐述,揭示了多种转运蛋白参与介导头孢氨苄在血脑屏障处从脑到血的流出的作用(Chen 等,2014)。

络合物的形成和与金属离子的相互作用

头孢氨苄与各种金属离子的相互作用一直是关注的焦点,因为它对药物疗效和稳定性有影响。已经量化了头孢氨苄与 Zn2+、Al3+、Fe3+、Cu2+ 和 Co2+ 等金属离子的相互作用,揭示了这些相互作用的强度差异及其对药物药理性质的潜在影响(Auda 等,2009)。

制剂和药物递送

提高头孢氨苄溶解度和药物递送效率的努力已经导致了制剂科学的创新方法。研究集中于创建头孢氨苄的聚乙二醇缀合物以提高其水溶性,从而提高其生物利用度和治疗潜力(Jyothi 等,2022)。

作用机制

Target of Action

Cefadroxil Related Compound I, like all beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

The compound interacts with its targets (PBPs) by binding to them, which results in the inhibition of the third and last stage of bacterial cell wall synthesis . This interaction disrupts the normal function of the PBPs, leading to the inhibition of cell wall synthesis . The compound may also interfere with an autolysin inhibitor, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

安全和危害

生化分析

Biochemical Properties

Cefadroxil Related Compound I plays a significant role in biochemical reactions, particularly in the inhibition of bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This interaction disrupts the cell wall biosynthesis, leading to bacterial cell lysis. The compound’s interaction with PBPs is crucial for its antibacterial activity .

Cellular Effects

Cefadroxil Related Compound I affects various types of cells, particularly bacterial cells. It inhibits cell wall synthesis, leading to cell lysis and death. This compound influences cell function by disrupting the integrity of the bacterial cell wall, which is essential for maintaining cell shape and protecting against osmotic pressure . Additionally, it may impact cell signaling pathways and gene expression related to cell wall synthesis and repair mechanisms .

Molecular Mechanism

At the molecular level, Cefadroxil Related Compound I exerts its effects by binding to penicillin-binding proteins (PBPs) within the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity . The inhibition of this process leads to the activation of autolytic enzymes, causing cell lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cefadroxil Related Compound I can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Cefadroxil Related Compound I is stable under specific conditions but may degrade under extreme temperatures or light exposure . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of bacterial growth and potential development of resistance mechanisms .

Dosage Effects in Animal Models

The effects of Cefadroxil Related Compound I vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and potential nephrotoxicity have been observed . Threshold effects include the minimum inhibitory concentration required to achieve antibacterial activity .

Metabolic Pathways

Cefadroxil Related Compound I is involved in metabolic pathways related to its antibacterial activity. It interacts with enzymes responsible for peptidoglycan synthesis, particularly penicillin-binding proteins (PBPs) . The compound’s metabolism may also involve interactions with other enzymes and cofactors that modulate its activity and stability . Effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Cefadroxil Related Compound I is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters such as peptide transporter 2 (PEPT2), organic anion transporters (OATs), and multidrug resistance-associated proteins (MRPs) . These transporters facilitate the compound’s uptake, distribution, and elimination, affecting its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of Cefadroxil Related Compound I is primarily within the bacterial cell wall, where it exerts its antibacterial effects . The compound’s activity is directed to this specific compartment due to its binding interactions with penicillin-binding proteins (PBPs) . Post-translational modifications and targeting signals may further influence its localization and function within bacterial cells .

属性

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-6,10-12,15,20H,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,12?,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCALASAGQUABEC-XOGJBXBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

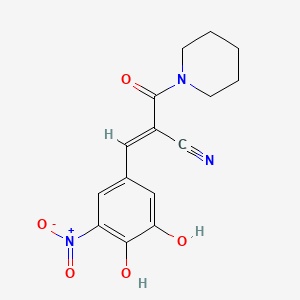

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)